tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylbutyl]carbamate
Description
Chemical Structure and Properties tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylbutyl]carbamate (CAS: 39571-37-4) is a chiral carbamate derivative characterized by a hydrazinocarbonyl (-CONHNH₂) group and a tert-butyloxycarbonyl (Boc) protecting group. Its molecular formula is C₁₁H₂₃N₃O₃, with a molecular weight of 245.32 g/mol . The (1S) configuration at the chiral center confers stereochemical specificity, which is critical for its interactions in biological systems. The Boc group enhances solubility and stability, making the compound suitable for synthetic intermediates in medicinal chemistry, particularly in protease inhibitor development .
For example, similar structures in and were synthesized using Boc-protected amino acids and hydrazine derivatives under mild acidic or basic conditions .
Properties
IUPAC Name |
tert-butyl N-(1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3/c1-6-7(2)8(9(15)14-12)13-10(16)17-11(3,4)5/h7-8H,6,12H2,1-5H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRUNLCZYYYSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylbutyl]carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with an appropriate hydrazine derivative under controlled conditions . The reaction typically requires specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl [(1S)-1-(hydrazinocarbonyl)-2-methylbutyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Amino Protecting Reagent
One of the primary applications of tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylbutyl]carbamate is as an amino protecting reagent. It is utilized to protect amine functionalities during various synthetic transformations, allowing for selective reactions without the interference of amino groups. This property is particularly useful in peptide synthesis and medicinal chemistry where the protection of amine groups is crucial for subsequent reactions .
Reagent in Organic Synthesis
The compound serves as a reagent in various organic synthesis pathways. It has been employed in reactions that involve the formation of hydrazones and other nitrogen-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals . Its utility in palladium-catalyzed reactions has also been noted, facilitating the synthesis of N-Boc-protected anilines and other complex structures .
Biological Applications
Research indicates potential biological applications for this compound. It has been studied for its inhibitory effects on specific enzymes, such as proteases involved in viral replication processes. This suggests its potential role in drug development, particularly for antiviral therapies targeting diseases like hepatitis C .
Mechanism of Action
The mechanism of action of tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylbutyl]carbamate involves its interaction with specific molecular targets and pathways . It may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The following table summarizes structural analogues and their distinguishing features:
Key Findings from Comparative Analysis
Chain Length and Branching: The 2-methylbutyl chain in the target compound provides a balance between steric bulk and flexibility, which is absent in the shorter 2-methylpropyl analogue (CAS 72039-28-2). This difference may influence pharmacokinetics, as longer chains often enhance lipophilicity and membrane permeability . The 3-methylbutyl positional isomer (CAS 77284-59-4) demonstrates how minor structural changes alter molecular interactions. The shifted methyl group could disrupt hydrogen bonding or van der Waals contacts in enzyme active sites .
The oxadiazole derivative (CAS 1173665-17-2) highlights the role of aromatic substituents in enhancing target affinity, likely through π-π stacking or hydrophobic interactions .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., 2-methylpropyl) are synthesized in fewer steps, whereas complex derivatives (e.g., oxadiazole-containing) require multi-step protocols involving cross-coupling or cyclization reactions .
Biological Activity: The hydrazinocarbonyl group in the target compound mimics peptide bonds, making it a candidate for protease inhibition. In contrast, analogues with fluorophenyl or cyano groups () exhibit diversified mechanisms, such as covalent binding or transition-state stabilization .
Safety and Stability: The Boc-protected compounds generally show improved stability compared to unprotected hydrazines. However, the hydrazinocarbonyl group still poses mild irritancy risks, as noted in safety data (Hazard Info: IRRITANT) .
Biological Activity
tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylbutyl]carbamate (CAS Number: 72039-28-2) is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activity. This article explores its biological properties, applications, and relevant research findings.
- Molecular Formula : C₁₁H₂₃N₃O₃
- Molecular Weight : 245.319 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 413.4 ± 28.0 °C at 760 mmHg
- Flash Point : 203.8 ± 24.0 °C
The compound functions primarily as a carbamate derivative, which can act as an amino protecting reagent in organic synthesis. Its hydrazine component suggests potential interactions with biological systems, particularly in enzyme inhibition and modulation of metabolic pathways.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For example, studies on related hydrazine derivatives have demonstrated their ability to scavenge free radicals and reduce oxidative stress in cellular models .
Antibacterial Activity
A study assessing the antibacterial properties of related carbamate derivatives showed promising results against various bacterial strains, indicating that this compound may possess similar effects. The mechanism is likely linked to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Case Study 1: Antioxidant Efficacy
A comparative study evaluated the antioxidant capabilities of several hydrazine derivatives, including this compound. The compound demonstrated a significant reduction in lipid peroxidation levels in vitro, suggesting its potential as a protective agent against oxidative damage .
Case Study 2: Antibacterial Screening
In a screening of various carbamate derivatives for antibacterial activity, this compound was found to exhibit moderate activity against Gram-positive bacteria, particularly Staphylococcus aureus. The study highlighted the need for further exploration into its mechanism and efficacy in vivo .
Applications in Research
Due to its structural characteristics, this compound can be utilized in:
- Chemical Synthesis : As an amino protecting reagent in peptide synthesis.
- Pharmaceutical Development : Potential precursor for developing new antibacterial or antioxidant agents.
- Biochemical Research : Investigating metabolic pathways involving hydrazine derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylbutyl]carbamate, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves carbamate protection of a chiral amino acid derivative followed by hydrazine coupling. For example, starting from L-serine methyl ester hydrochloride, tert-butyl carbamate is introduced via a Boc-protection step under alkaline conditions. Hydrazine derivatives are then coupled to the carbonyl group using carbodiimide coupling agents (e.g., EDC/HOBt) . Key intermediates include tert-butyl-protected amino alcohols and hydrazinecarboxylic acid derivatives.
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for verifying stereochemistry and functional groups. For instance, the tert-butyl group appears as a singlet (~1.4 ppm), while the hydrazinocarbonyl moiety shows characteristic NH resonances (~6–8 ppm) .
- IR : Stretching frequencies for carbamate (C=O at ~1680–1720 cm) and hydrazine (N–H at ~3300 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNO: calculated 282.1818) .
Q. What are the recommended handling and storage protocols for this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, safety goggles) in a fume hood. Avoid inhalation/contact; wash skin immediately with water if exposed .
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Stability tests indicate no decomposition under these conditions for ≥12 months .
Advanced Research Questions
Q. How can enantiomeric excess be determined and optimized during asymmetric synthesis?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers. Compare retention times with racemic standards .
- NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of NH or tert-butyl signals, enabling quantification .
- Optimization : Adjust reaction temperature (–20°C to RT) and catalyst loading (e.g., 1–5 mol% chiral auxiliaries) to minimize racemization .
Q. What strategies mitigate side reactions during hydrazine coupling (e.g., over-alkylation or oxidation)?
- Methodological Answer :
- Controlled pH : Maintain pH 7–8 using buffers (e.g., phosphate) to prevent hydrazine self-condensation.
- Inert Atmosphere : Conduct reactions under N/Ar to avoid oxidation of hydrazine to diazenes.
- Low-Temperature Coupling : Perform reactions at 0–5°C to suppress competing pathways .
Q. How does this compound interact with biological targets, and what assays validate its activity?
- Methodological Answer :
- Enzyme Inhibition : Test against serine hydrolases (e.g., DPP-IV) via fluorometric assays. IC values are determined using substrate analogs (e.g., H-Gly-Pro-AMC) .
- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with catalytic triads).
- Cellular Assays : Evaluate cytotoxicity (MTT assay) and target engagement (Western blot for downstream biomarkers) .
Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
